(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid
Overview
Description
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid is an organic compound with the molecular formula C10H16BNO4S. It is a boronic acid derivative that features a phenyl ring substituted with a methoxy group, a tert-butylsulfamoyl group, and a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group can be introduced through sulfonamide formation reactions using tert-butylamine and sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed to maximize efficiency.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Substitution Reactions: The methoxy and tert-butylsulfamoyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Scientific Research Applications
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through its ability to modulate enzyme activity and other molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the methoxy and tert-butylsulfamoyl groups.
4-Methoxyphenylboronic Acid: Similar to (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid but lacks the tert-butylsulfamoyl group.
(3-(N-(tert-butyl)sulfamoyl)phenyl)boronic Acid: Similar but lacks the methoxy group.
Uniqueness
This compound is unique due to the presence of both the methoxy and tert-butylsulfamoyl groups, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
[3-(tert-butylsulfamoyl)-4-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-7-8(12(14)15)5-6-9(10)18-4/h5-7,13-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKYPQKXDZYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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